molecular formula C12H14O2 B13986705 5-Acetoxytetralin

5-Acetoxytetralin

Cat. No.: B13986705
M. Wt: 190.24 g/mol
InChI Key: CVCPPNMOBWUVOL-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydronaphthalen-1-yl acetate is an organic compound with the molecular formula C12H14O2. It is a derivative of tetrahydronaphthalene, where an acetate group is attached to the first carbon of the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydronaphthalen-1-yl acetate typically involves the acetylation of 5,6,7,8-tetrahydronaphthalene. One common method is the reaction of 5,6,7,8-tetrahydronaphthalene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of 5,6,7,8-tetrahydronaphthalen-1-yl acetate can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydronaphthalen-1-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydronaphthalen-1-yl acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The compound may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydronaphthalen-1-yl acetate is unique due to its specific structural features, which allow it to participate in a variety of chemical reactions and make it a versatile building block in organic synthesis. Its acetate group provides a reactive site for further functionalization, making it valuable in the synthesis of complex molecules .

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

5,6,7,8-tetrahydronaphthalen-1-yl acetate

InChI

InChI=1S/C12H14O2/c1-9(13)14-12-8-4-6-10-5-2-3-7-11(10)12/h4,6,8H,2-3,5,7H2,1H3

InChI Key

CVCPPNMOBWUVOL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC2=C1CCCC2

Origin of Product

United States

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